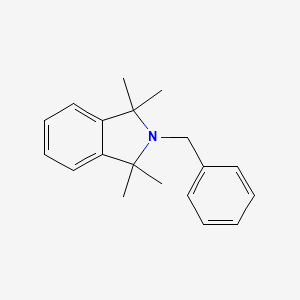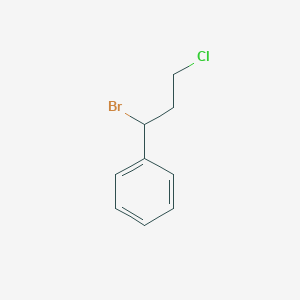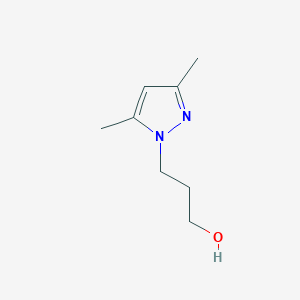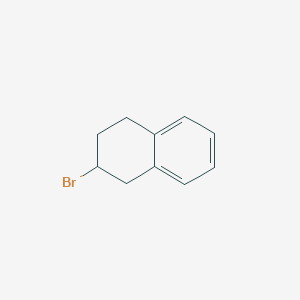
2-苄基-1,1,3,3-四甲基异吲哚啉
科学研究应用
自由基清除和合成
2-苄基-1,1,3,3-四甲基异吲哚啉作为一种多功能自由基捕获剂的潜力已得到探索。Griffiths 等人 (1983) 详细阐述了其合成,重点介绍了其由 N-苄基邻苯二甲酰亚胺形成,表明其在自由基研究中的效用 (Griffiths、Moad 和 Rizzardo,1983).
硝代胺的前体
Micallef 等人 (1999) 的一项研究证明了 2-苄基-1,1,3,3-四甲基异吲哚啉在制备稳定的四烷基异吲哚啉硝代胺的功能化前体中的效用,这在各种化学过程中很有价值 (Micallef 等,1999).
微波辅助合成
Foitzik 等人 (2008) 优化了格氏反应的微波辅助变体,其中涉及 2-苄基-1,1,3,3-四甲基异吲哚啉,从而提高了四烷基异吲哚啉的合成效率 (Foitzik、Bottle、White 和 Scammells,2008).
增强的水溶性和 EPR 分析
Bottle 等人 (2000) 讨论了阴离子异吲哚啉氨氧基衍生物的合成和表征,该衍生物比其母体化合物更易溶于水。该研究还包括通过 W 波段 EPR 光谱和 X 射线晶体学进行的分析,展示了其在高级科学应用中的潜力 (Bottle 等,2000).
EPR 和 NMR 研究
Bolton 等人 (1993) 进行了一项研究,涉及各种异吲哚啉的制备,包括 2-苄基-1,1,3,3-四甲基异吲哚啉,并使用 EPR 和 NMR 技术对它们进行了分析。这项研究强调了该分子作为科学研究中自旋探针/标记的潜力 (Bolton、Gillies、Sutcliffe 和 Wu,1993).
活体系统中的 EPR 氧测量法
Khan 等人 (2011) 将异吲哚啉硝代胺(包括 2-苄基-1,1,3,3-四甲基异吲哚啉的衍生物)评估为活体生物系统中的 EPR 氧测量法探针。研究发现,这些化合物由于其低细胞毒性和良好的 EPR 特性而很有用 (Khan 等,2011).
属性
IUPAC Name |
2-benzyl-1,1,3,3-tetramethylisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORNCDWOHJSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1CC3=CC=CC=C3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513093 | |
| Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,1,3,3-tetramethylisoindoline | |
CAS RN |
82894-83-5 | |
| Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Benzyl-1,1,3,3-tetramethylisoindoline in chemical synthesis?
A1: 2-Benzyl-1,1,3,3-tetramethylisoindoline serves as a versatile precursor for synthesizing functionalized tetraalkylisoindoline nitroxides (also known as aminoxyls) [, ]. These nitroxides are stable free radicals with applications in various fields, including materials science and chemical biology.
Q2: Can you describe a specific reaction pathway using 2-Benzyl-1,1,3,3-tetramethylisoindoline to obtain a functionalized nitroxide?
A2: One method involves treating 2-Benzyl-1,1,3,3-tetramethylisoindoline with bromine (Br2) in the presence of aluminum chloride (AlCl3) in carbon tetrachloride (CCl4) []. This reaction leads to the bromination of the isoindoline ring, producing compounds like 2,5-dibromo-1,1,3,3-tetramethylisoindoline and 2,5,6-tribromo-1,1,3,3-tetramethylisoindoline. Subsequent treatment with hydrogen peroxide (H2O2) and tungsten catalyst generates the corresponding brominated nitroxides, such as 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl and 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl.
Q3: What interesting properties have been observed in the synthesized brominated nitroxides derived from 2-Benzyl-1,1,3,3-tetramethylisoindoline?
A3: Research has shown that the brominated nitroxides, specifically 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl, exhibit strong antiferromagnetic interradical spin coupling as revealed by SQUID magnetic susceptibility measurements []. This property makes them interesting candidates for applications in molecular magnetism and materials science. Additionally, single-crystal X-ray studies have provided insights into their molecular packing arrangements, further aiding in understanding their structure-property relationships.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)







